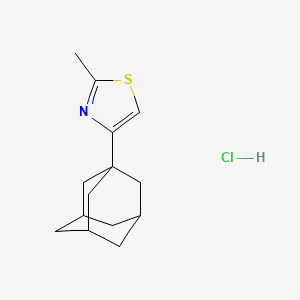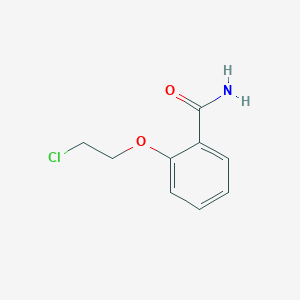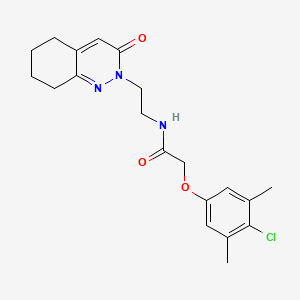
C14H20ClNS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “C14H20ClNS” is also known as 3-[3-chloro-4-(thian-4-yl)phenyl]propan-1-amine . It has a molecular weight of 269.8333 g/mol . The SMILES string representation of this compound is NCCCc2ccc(C1CCSCC1)c(Cl)c2 .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques . For instance, Raman spectroscopy uses the vibration of molecules to provide chemical and structural data, while Fourier transform infrared spectroscopy (FTIR) identifies information through absorption and emission of light in the infrared region .
Chemical Reactions Analysis
The analysis of chemical reactions often involves determining the effect of uncertainties in parameters and initial conditions on the solution of a set of ordinary differential equations . This is particularly relevant in systems of chemical reactions, such as those that might be involved in the synthesis or degradation of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior in various contexts . These properties can include molecular weight, hydrophobicity, hydrogen bonding, and charge distribution .
Applications De Recherche Scientifique
Catalytic Transformation in C1 Chemistry
Research in C1 chemistry, including the transformation of molecules like CO, CO2, and CH4, is crucial for producing clean fuels and chemicals. In this context, Metal-Organic Frameworks (MOFs) have emerged as promising heterogeneous catalysts for such transformations. Studies have demonstrated their effectiveness in catalyzing reactions involving C1 molecules, highlighting their potential in sustainable energy production and chemical manufacturing (Cui, Zhang, Hu, & Bu, 2019).
Zeolite-Based Catalysts in C1 Chemistry
Zeolites have been identified as highly efficient solid catalysts in the chemical industry, particularly for C1 chemistry. The integration of zeolites with metallic catalytic species has shown significant promise in producing various hydrocarbons and oxygenates from C1 molecules. Key descriptors of zeolites, such as framework topologies and Brønsted acidities, have been studied to understand their significance in catalytic performance for C1 chemistry transformations (Zhang, Yu, & Corma, 2020).
Non-Thermal Plasma Catalysis in C1 Chemistry
Non-thermal plasma (NTP) activated heterogeneous catalysis offers advantages in C1 chemistry, such as energy efficiency and mild reaction conditions. This area of research has shown promising developments, including hydrogenation and reforming reactions involving CO2, CH4, and CH3OH. The interactions in NTP-catalyst systems and the potential of tailored catalysts for NTP-catalysis are key areas of investigation (Chen, Mu, Xu, Xu, Hardacre, & Fan, 2020).
C1 Catalysis for Conversion of Carbon-Containing Compounds
C1 catalysis, focusing on converting simple carbon-containing compounds into valuable chemicals and fuels, has seen significant advancements. Research has benefited from technological developments, material synthesis methods, and computational simulation capabilities. The progress in reaction mechanisms, active-site identification, and efficient catalysts in C1 catalysis is noteworthy (Bao, Yang, Yoneyama, & Tsubaki, 2019).
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. General safety guidelines for handling chemicals include not breathing in dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Orientations Futures
Future directions in the study of this compound could involve further exploration of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its interactions with biological systems, and exploring potential uses in various fields .
Propriétés
IUPAC Name |
4-(1-adamantyl)-2-methyl-1,3-thiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NS.ClH/c1-9-15-13(8-16-9)14-5-10-2-11(6-14)4-12(3-10)7-14;/h8,10-12H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDLTJWNGKRMIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-cyclopropylpyridin-3-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide](/img/structure/B2659216.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2659217.png)



![N-isopropyl-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2659226.png)



![4-(tert-butyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2659234.png)
![(R)-tert-Butyl 3-[(morpholin-4-yl)carbonyl]aminopiperidine-1-carboxylate](/img/structure/B2659235.png)
![N-[2-(furan-2-ylmethylamino)cyclohexyl]benzenesulfonamide](/img/structure/B2659237.png)

